Product packaging for Cephalosporin 87/30(Cat. No.:CAS No. 1055-69-2)

Cephalosporin 87/30

Cat. No.: B14752982
CAS No.: 1055-69-2
M. Wt: 457.6 g/mol
InChI Key: WFXDMOZIXPFIEO-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalosporin 87/30 is a chemical compound with the PubChem CID 44123521 . It is identified in patent literature as an intermediate in the synthetic pathway for the production of cephalosporin antibiotics, such as cefotaxime and ceftriaxone . As a research compound, it is intended for use in laboratory settings for pharmaceutical development and chemical synthesis studies. This product is classified "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the cited patent US5856502A for detailed synthetic context and to refer to the PubChem database for molecular identifier information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O4S4 B14752982 Cephalosporin 87/30 CAS No. 1055-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1055-69-2

Molecular Formula

C17H19N3O4S4

Molecular Weight

457.6 g/mol

IUPAC Name

(6R,7R)-3-(dimethylcarbamothioylsulfanylmethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N3O4S4/c1-19(2)17(25)28-8-9-7-27-15-12(14(22)20(15)13(9)16(23)24)18-11(21)6-10-4-3-5-26-10/h3-5,12,15H,6-8H2,1-2H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1

InChI Key

WFXDMOZIXPFIEO-IUODEOHRSA-N

Isomeric SMILES

CN(C)C(=S)SCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O

Canonical SMILES

CN(C)C(=S)SCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O

Origin of Product

United States

Ii. Mechanistic Elucidation of Cephalosporin 87/30 S Antimicrobial Efficacy

Canonical Beta-Lactam Antibiotic Mechanism of Action

Like other cephalosporins, Cephalosporin (B10832234) 87/30's primary mechanism of action involves the disruption of bacterial cell wall synthesis, a process crucial for bacterial viability and integrity. asm.orgpressbooks.pub

The fundamental mechanism of action for cephalosporin antibiotics is the inhibition of peptidoglycan synthesis in the bacterial cell wall. researchgate.netwikipedia.org This is achieved by interfering with the final step of peptidoglycan cross-linking. oncohemakey.com The β-lactam ring, a core structural component of all cephalosporins, is key to this activity. pressbooks.pub By inhibiting the enzymes responsible for building the peptidoglycan layer, the cell wall is weakened, leading to cell lysis and bacterial death. pressbooks.pub

The molecular targets of β-lactam antibiotics, including cephalosporins, are the penicillin-binding proteins (PBPs). asm.orgpressbooks.pub PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. pressbooks.pub They catalyze the cross-linking of peptidoglycan chains, which provides the cell wall with its structural rigidity. Cephalosporins mimic the D-Ala-D-Ala substrate of the PBPs. By binding to the active site of these enzymes, cephalosporins acylate the PBP, rendering it inactive. asm.org This irreversible inhibition of PBP activity disrupts the transpeptidation process, preventing the formation of a stable cell wall and ultimately leading to bacterial cell death. asm.orgpressbooks.pub

Unique Modes of Action and Ancillary Antimicrobial Activities of Cephalosporin 87/30

This compound exhibits antimicrobial activities that extend beyond the typical inhibition of cell wall synthesis, suggesting a more complex and multifaceted mechanism of action.

A distinguishing characteristic of this compound is its effect on the formation and viability of spheroplasts in Escherichia coli. At high concentrations, this compound has been observed to prevent the formation of spheroplasts and inhibit the growth of pre-existing spheroplasts. urology-textbook.comnih.gov This is in contrast to its effect at lower concentrations, where it induces the formation of spherical forms of the bacteria. urology-textbook.comnih.gov This dual activity suggests a concentration-dependent mechanism that not only affects cell wall integrity but also directly impacts the viability of cell wall-deficient bacterial forms.

Table 1: Effect of this compound on E. coli Spheroplasts

Concentration Effect on Spheroplast Formation Effect on Preformed Spheroplasts
High Prevention of formation Inhibition of growth

Currently, there is a lack of specific research data detailing the direct effects of this compound on bacterial DNA and RNA synthesis. Studies on other cephalosporins, such as cephaloridine and cephalexin, have shown no effect on the synthesis of these nucleic acids in Escherichia coli. mdpi.com While this might suggest that interference with DNA and RNA synthesis is not a primary mechanism for this class of antibiotics, the unique properties of this compound warrant further investigation to definitively rule out any such ancillary activities.

The antimicrobial profile of this compound shows a significant mechanistic divergence when compared to conventional cephalosporins. Its ability to inhibit the growth of preformed spheroplasts is a key point of differentiation. urology-textbook.comnih.gov This suggests an additional site of action beyond the cell wall, possibly at the cytoplasmic membrane.

A comparative analysis with the structurally related Cephalosporin 7/30 further highlights this divergence. Cephalosporin 7/30 also demonstrates activities beyond simple cell wall synthesis inhibition, as it can prevent benzylpenicillin from inducing spheroplasts and affect preformed spheroplasts in a growth medium. nih.gov The common feature between this compound and 7/30 is the presence of a dimethyldithiocarbamate (B2753861) (DMDT) group at position 3 of the cephalosporin nucleus. It has been hypothesized that the release of DMDT within the bacterial cell could be responsible for these unique effects. nih.gov This suggests that modifications at this position can lead to a departure from the conventional cephalosporin mechanism of action, introducing additional antimicrobial activities.

Structure-Mechanism Relationships Pertinent to this compound's 3-Position Side Chain

Research into the structure-activity relationships (SAR) of cephalosporins has demonstrated that modifications at the 3-position can influence several key parameters, including metabolic stability, protein binding, and the compound's half-life. auburn.edu For instance, the nature of the leaving group at the 3-position can affect the interaction of the cephalosporin with its target, the penicillin-binding proteins (PBPs), and its susceptibility to degradation.

The following table summarizes the influence of various substituents at the 3-position on the properties of cephalosporins, drawing from general principles of cephalosporin SAR.

Table 1: Influence of 3-Position Side Chain on Cephalosporin Properties

3-Position Substituent (R3) Effect on Properties Example Cephalosporins
-H Orally active, but generally lower antibacterial activity Cephalexin, Cefaclor
-Cl Increased stability Cefaclor
-CH=CH2 (vinyl) Good oral absorption Cefixime
-CH2-O-CO-CH3 (acetoxymethyl) Metabolically unstable (hydrolyzed to less active metabolite) Cephalothin (B1668815)
-CH2-S-heterocycle Enhanced metabolic stability, potent activity Cefazolin

The following interactive data table provides a more detailed look at the properties of specific cephalosporins as they relate to their 3-position side chains.

Table 2: Comparative Properties of Cephalosporins Based on 3-Position Side Chain

Cephalosporin 3-Position Side Chain Key Characteristics Influenced by 3-Position
Cephalexin -CH3 Stable, allowing for oral administration.
Cefazolin -CH2-S-(1,3,4-thiadiazolyl) High antibacterial activity and favorable pharmacokinetics.
Ceftriaxone -CH2-S-(triazine-dione) Long half-life, allowing for once-daily dosing.
Ceftazidime (B193861) -CH2-N+(pyridinium) Enhanced activity against Pseudomonas aeruginosa.

| Cefepime (B1668827) | -CH2-N+(pyrrolidinium) | Zwitterionic nature enhances penetration through porin channels of Gram-negative bacteria. |

The strategic modification of the 3-position side chain has been a cornerstone of cephalosporin development, allowing for the fine-tuning of their therapeutic properties to combat evolving bacterial resistance mechanisms.

Iii. Bacterial Resistance Mechanisms to Cephalosporin 87/30 and Broader Cephalosporin Class

Enzymatic Hydrolysis by Beta-Lactamases

The most significant mechanism of resistance to cephalosporins is the production of beta-lactamase enzymes. oup.com These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural feature of all beta-lactam antibiotics, rendering the drug inactive. wikipedia.org This enzymatic breakdown prevents the cephalosporin (B10832234) from reaching and inhibiting its target, the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. oup.comnih.gov The level of resistance conferred by beta-lactamases depends on factors such as the quantity of enzyme produced, its location within the bacterial cell (periplasmic in Gram-negative bacteria), and its kinetic efficiency against specific cephalosporins. nih.gov

Chromosomally-Encoded Beta-Lactamases

Many bacterial species possess beta-lactamase genes on their chromosomes. nih.gov These enzymes are often species-specific and can be classified into several groups. nih.gov A clinically important example is the AmpC beta-lactamase, a class C cephalosporinase, which is chromosomally encoded in many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Serratia. wikipedia.orgasm.org In its natural state, the expression of chromosomal AmpC is often low but can be induced upon exposure to certain beta-lactam antibiotics. nih.gov This induction can lead to a significant increase in enzyme production, conferring resistance to a range of cephalosporins. asm.orgnih.gov

Plasmid-Mediated Beta-Lactamases (PMBLs) and Extended-Spectrum Beta-Lactamases (ESBLs)

The acquisition of beta-lactamase genes on mobile genetic elements, such as plasmids, represents a major clinical challenge. nih.gov Plasmids can be transferred between different bacteria, including across species, facilitating the rapid spread of antibiotic resistance. nih.govnih.gov

Extended-Spectrum Beta-Lactamases (ESBLs) are a significant group of plasmid-mediated enzymes that have evolved, typically through point mutations in older beta-lactamase genes (like blaTEM-1, blaTEM-2, and blaSHV-1), to gain the ability to hydrolyze third-generation cephalosporins (e.g., cefotaxime, ceftazidime) and monobactams (e.g., aztreonam). nih.govnih.govasm.org The presence of ESBLs confers resistance to a wide array of beta-lactam antibiotics. tandfonline.com Plasmids carrying ESBL genes often also carry genes for resistance to other antibiotic classes, limiting therapeutic options. nih.govasm.org

CTX-M enzymes are another major family of ESBLs that have become the predominant type in many regions. oup.com Unlike TEM and SHV variants, CTX-M enzymes originated from the mobilization of chromosomal beta-lactamase genes from Kluyvera species. wikipedia.orgoup.com They are named for their potent hydrolytic activity against cefotaxime. wikipedia.org

Table 1: Major Families of Extended-Spectrum Beta-Lactamases (ESBLs)

ESBL FamilyOriginCommon SubstratesInhibition by Clavulanic AcidPrimary Hosts
TEMMutations in parent TEM-1/TEM-2 enzymes nih.govPenicillins, early and extended-spectrum cephalosporins frontiersin.orgYes asm.orgE. coli, K. pneumoniae nih.gov
SHVMutations in parent SHV-1 enzyme nih.govPenicillins, early and extended-spectrum cephalosporins nih.govYes asm.orgK. pneumoniae wikipedia.org
CTX-MChromosomal genes of Kluyvera spp. wikipedia.orgCefotaxime and other extended-spectrum cephalosporins wikipedia.orgfrontiersin.orgYes asm.orgE. coli, K. pneumoniae oup.com
OXAMutations in parent OXA enzymes nih.govPenicillins, oxacillin; some variants hydrolyze extended-spectrum cephalosporins wikipedia.orgnih.govPoorly inhibited wikipedia.orgP. aeruginosa, Acinetobacter spp. nih.govasm.org

AmpC Cephalosporinase Overexpression

Resistance can also emerge through the high-level, stable overexpression of AmpC cephalosporinases. asm.org This can occur in bacteria with inducible chromosomal AmpC genes through mutations in regulatory genes, leading to a "derepressed" state where the enzyme is produced constitutively at high levels. asm.orgnih.gov This overexpression confers resistance to most penicillins and a broad range of cephalosporins, including third-generation agents and cephamycins (e.g., cefoxitin). asm.orgnih.gov Furthermore, ampC genes have also been acquired on plasmids, allowing for their transfer to bacteria that naturally lack or poorly express a chromosomal AmpC, such as E. coli and K. pneumoniae. asm.orgnih.gov

Role of Point Mutations in Beta-Lactamase Spectrum Expansion

The evolution of ESBLs is a prime example of how single amino acid substitutions can dramatically alter an enzyme's function. oup.com Point mutations in the genes encoding common beta-lactamases like TEM-1 and SHV-1 can lead to substitutions in the amino acid sequence around the enzyme's active site. wikipedia.orgasm.org These changes reconfigure the active site, expanding its physical space to accommodate the bulkier side chains of third-generation cephalosporins, thereby allowing for their efficient hydrolysis. wikipedia.orgnih.gov For instance, in SHV-2, a single substitution of serine for glycine (B1666218) at position 238 is sufficient to confer the extended-spectrum phenotype compared to the parent SHV-1 enzyme. nih.gov Similarly, mutations in AmpC enzymes can also expand their spectrum of activity. researchgate.net

Target Site Modifications: Alterations in Penicillin-Binding Proteins

Cephalosporins, like all beta-lactam antibiotics, exert their bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs). nih.govnih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govmdpi.com Alterations in the structure of these target proteins can prevent the antibiotic from binding effectively, leading to resistance. ontosight.ai This mechanism is particularly important in Gram-positive bacteria but also contributes to resistance in Gram-negative organisms. mdpi.comnih.gov

Reduced Affinity of Native PBPs

Bacterial resistance can arise from mutations in the genes encoding native PBPs. mdpi.com These mutations can result in amino acid substitutions that alter the structure of the PBP's active site, thereby reducing its binding affinity for cephalosporins and other beta-lactam antibiotics. nih.govnih.gov For the antibiotic to be effective, it must acylate a serine residue in the PBP active site; structural changes that hinder access to this site or reduce the stability of the acyl-enzyme complex can lead to resistance. mdpi.com In some clinical isolates of Bacteroides fragilis, resistance to certain cephalosporins has been linked to a decreased affinity of PBP 3. nih.govnih.gov Similarly, in Neisseria gonorrhoeae, the emergence of a mosaic PBP 2, resulting from recombination with PBP genes from other Neisseria species, has been shown to decrease the affinity for oral cephalosporins, contributing to reduced susceptibility. oup.com

Table 2: Examples of PBP Alterations Leading to Cephalosporin Resistance

OrganismAltered PBPMechanismResulting Resistance Profile
Staphylococcus aureus (MRSA)PBP2a (encoded by mecA)Acquisition of a new, low-affinity PBP nih.govResistance to nearly all beta-lactams, including cephalosporins (except fifth-generation) nih.gov
Streptococcus pneumoniaePBP2x, PBP2b, PBP1aMosaic gene formation through recombination, leading to reduced affinity mdpi.comReduced susceptibility to penicillins and cephalosporins
Neisseria gonorrhoeaePBP 2Mosaic PBP with fragments from other Neisseria species, reducing affinity oup.comDecreased susceptibility to oral cephalosporins oup.com
Bacteroides fragilisPBP 3Decreased affinity for specific cephalosporins nih.govResistance to ceftezole, cefazolin, and cephalothin (B1668815) nih.gov

Acquisition of Modified or Novel PBPs (e.g., PBP2a in Methicillin-Resistant Staphylococcus aureus)

A primary mechanism of resistance involves the modification of Penicillin-Binding Proteins (PBPs), the bacterial enzymes responsible for the final steps of peptidoglycan synthesis. nih.govwikipedia.org Cephalosporins typically act by binding to these PBPs, thereby inhibiting cell wall construction and leading to bacterial cell death. wikipedia.orgnih.gov

In Methicillin-Resistant Staphylococcus aureus (MRSA), resistance to most β-lactam antibiotics, including cephalosporins, is conferred by the acquisition of the mecA gene. nih.govnih.gov This gene encodes a novel Penicillin-Binding Protein, PBP2a. nih.govmdpi.com PBP2a exhibits a very low affinity for the majority of β-lactam antibiotics due to structural changes in its active site that prevent the antibiotic from binding effectively. nih.govopen.edu Consequently, while other native PBPs are inhibited by the cephalosporin, PBP2a can continue to carry out the essential transpeptidation reactions, allowing for cell wall synthesis to proceed and ensuring the bacterium's survival. nih.govmdpi.comopen.edu

While most cephalosporins are ineffective against MRSA due to PBP2a, newer generation cephalosporins have been developed that can bind to and inhibit this resistant protein. nih.govopen.edu However, resistance can still emerge through further mutations in PBP2a or in other PBPs. nih.govoup.com

Table 1: PBP-Mediated Resistance to β-Lactams

Bacterial SpeciesResistance MechanismKey Genetic DeterminantEffect on CephalosporinsReference
Staphylococcus aureus (MRSA)Acquisition of a novel PBP with low affinity for β-lactams.mecA (encodes PBP2a)High-level resistance to most cephalosporins. nih.govnih.gov
Escherichia coliModification of existing PBPs, such as PBP3, through amino acid insertions.Mutations in ftsI (encodes PBP3)Decreased susceptibility to broad-spectrum cephalosporins like ceftazidime (B193861) and cefepime (B1668827). oup.com
Streptococcus pneumoniaeAlteration of endogenous PBPs through homologous recombination, creating mosaic genes.Mosaic pbp2x, pbp2b, pbp1a genesReduced susceptibility and resistance to penicillins and some cephalosporins. oup.com

Efflux Pumps and Permeability Barriers

In Gram-negative bacteria, the outer membrane acts as a significant permeability barrier, and its modification, combined with active efflux systems, plays a crucial role in cephalosporin resistance. nih.govnih.gov

The outer membrane of Gram-negative bacteria contains porin channels that allow for the passive diffusion of hydrophilic molecules, including many cephalosporins, into the periplasmic space where the PBPs are located. nih.govnih.govmdpi.com Bacteria can develop resistance by reducing the expression of these porin channels or by acquiring mutations that alter the channel's size or structure, thereby restricting antibiotic entry. oup.comnih.govmdpi.com

For instance, the loss or modification of OmpF and OmpC porins in Escherichia coli and other Enterobacteriaceae is a common mechanism that contributes to decreased susceptibility to β-lactams. nih.govfrontiersin.org Similarly, clinical isolates of Enterobacter aerogenes with high resistance to third-generation cephalosporins often exhibit reduced expression of porins. nih.gov This reduction in permeability works synergistically with other resistance mechanisms, like β-lactamase production and efflux pumps, to achieve clinically significant levels of resistance. nih.gov

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, reducing the intracellular drug concentration at the target site. asm.orgnih.govnih.gov The overexpression or upregulation of these pumps is a major contributor to multidrug resistance in Gram-negative bacteria. nih.govasm.org

Several superfamilies of efflux pumps exist, with the Resistance-Nodulation-Division (RND) family being particularly significant in clinical resistance. asm.orgnih.gov Systems like AcrAB-TolC in E. coli and MexAB-OprM in Pseudomonas aeruginosa can expel a wide range of compounds, including various cephalosporins. nih.gov The expression of these pumps is tightly controlled by regulatory systems that can be activated in response to antibiotic exposure, leading to increased resistance. mdpi.commdpi.com The combined effect of a low-permeability outer membrane and highly active efflux pumps creates a formidable barrier, preventing cephalosporins from reaching their PBP targets. asm.orgresearchgate.net

Table 2: Permeability and Efflux-Mediated Resistance in Gram-Negative Bacteria

MechanismBacterial ComponentExample OrganismEffect on CephalosporinsReference
Reduced PermeabilityOuter Membrane Porins (e.g., OmpF, OmpC)Escherichia coli, Klebsiella pneumoniaeDecreased influx of cephalosporins into the periplasm. oup.comnih.gov
Active EffluxRND Family Pumps (e.g., AcrAB-TolC)Escherichia coli, Enterobacter aerogenesActive expulsion of cephalosporins from the cell, reducing intracellular concentration. asm.orgnih.gov
Active EffluxRND Family Pumps (e.g., MexAB-OprM)Pseudomonas aeruginosaContributes to intrinsic and acquired resistance to a broad range of cephalosporins. nih.gov

Epidemiological and Ecological Aspects of Cephalosporin Resistance Development

The widespread use of cephalosporins in clinical and agricultural settings exerts significant selective pressure, driving the emergence and dissemination of resistant bacterial strains.

Numerous studies have established a direct link between the use of cephalosporins and the rise of resistance. researchgate.netnih.gov Exposure to these antibiotics, particularly broad-spectrum agents like third-generation cephalosporins, selects for bacteria that harbor resistance mechanisms. dovepress.comnih.gov For example, the use of third-generation cephalosporins has been associated with the selection of Enterobacteriaceae that produce Extended-Spectrum β-Lactamases (ESBLs), such as CTX-M enzymes, which effectively hydrolyze these antibiotics. myamericannurse.comoup.com This selective pressure not only promotes the spread of existing resistant clones but can also drive the evolution of novel resistance mechanisms. frontiersin.org The co-selection of resistance is also a major concern, where the use of cephalosporins can select for bacteria that are also resistant to other antibiotic classes due to linked resistance genes on mobile genetic elements like plasmids. dovepress.commdpi.com

The administration of broad-spectrum cephalosporins can disrupt the body's normal microbial flora, eliminating susceptible bacteria and creating an ecological niche for inherently resistant organisms to proliferate. Pathogens such as Pseudomonas aeruginosa, which possesses intrinsic resistance mechanisms including low outer membrane permeability and potent efflux pumps, can overgrow and cause opportunistic infections following cephalosporin therapy. wikipedia.org Similarly, fungi like Candida species, which are not susceptible to antibacterial agents, can flourish when competing bacteria are suppressed, leading to secondary fungal infections. This overgrowth of resistant pathogens is a significant complication of broad-spectrum antibiotic use. nih.gov

Iv. Chemical Synthesis and Biosynthetic Pathways of Cephalosporin 87/30 and Analogues

Biosynthetic Origins and Key Precursors of the Cephalosporin (B10832234) Nucleus

The biosynthesis of all penicillin and cephalosporin antibiotics originates from three fundamental amino acid precursors. kegg.jp This natural process is a complex series of enzymatic reactions leading to the formation of the characteristic beta-lactam and dihydrothiazine rings.

The journey to the cephalosporin nucleus begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. kegg.jpnih.govnih.gov This crucial first step is catalyzed by a large, multifunctional non-ribosomal peptide synthetase known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). kegg.jp The result of this condensation is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). kegg.jp The subsequent oxidative cyclization of the ACV tripeptide is catalyzed by isopenicillin N synthase (IPNS), a key enzyme that forms the bicyclic structure of isopenicillin N, which contains the foundational beta-lactam ring. nih.gov

Table 1: Precursors in Cephalosporin Nucleus Biosynthesis

Precursor Role in Biosynthesis
L-α-Aminoadipic Acid Provides the side chain that is later modified or cleaved in semisynthetic derivatives.
L-Cysteine Forms a part of the beta-lactam and dihydrothiazine rings.

The formation of isopenicillin N represents a critical juncture in the biosynthetic pathways of beta-lactam antibiotics. kegg.jpresearchgate.net At this point, the pathway diverges, leading to either penicillins or cephalosporins. For cephalosporin synthesis to proceed, the L-α-aminoadipyl side chain of isopenicillin N must be converted to its D-epimer, penicillin N. wikipedia.org This epimerization is catalyzed by the enzyme isopenicillin N epimerase. wikipedia.orgnih.gov This step is the first committed step specific to the cephalosporin and cephamycin biosynthetic pathways. wikipedia.org In the fungus Acremonium chrysogenum, this epimerization is a two-component protein system encoded by the cefD1 and cefD2 genes. nih.gov

The genes encoding the enzymes for cephalosporin biosynthesis are not randomly located on the chromosomes of producing organisms; instead, they are organized into gene clusters. nih.govoup.comnih.gov In Acremonium chrysogenum, the biosynthetic genes are found in two separate clusters on different chromosomes. oup.comresearchgate.net

The "Early" Gene Cluster: This cluster contains the genes for the initial steps of the pathway, including pcbAB (encoding ACV synthetase) and pcbC (encoding isopenicillin N synthase). oup.comnih.gov

The "Late" Gene Cluster: This cluster houses the genes for the later steps in cephalosporin C biosynthesis, such as cefEF (encoding deacetoxycephalosporin C synthetase/hydroxylase) and cefG (encoding deacetylcephalosporin C acetyltransferase). oup.comnih.govresearchgate.net

Table 2: Key Genes in Cephalosporin Biosynthesis

Gene Enzyme Encoded Function
pcbAB δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) Condenses the three precursor amino acids to form ACV.
pcbC Isopenicillin N synthase (IPNS) Catalyzes the cyclization of ACV to isopenicillin N.
cefD1/cefD2 Isopenicillin N epimerase system Converts isopenicillin N to penicillin N. nih.gov
cefEF Deacetoxycephalosporin C synthetase/hydroxylase Expands the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C.

Semisynthetic Modification Strategies for Cephalosporin Structure Optimization

While the core cephalosporin structure is produced biosynthetically, the vast majority of clinically utilized cephalosporins, including compounds like Cephalosporin 87/30, are semisynthetic. nih.gov This involves chemically modifying the naturally produced cephalosporin nucleus, most commonly 7-aminocephalosporanic acid (7-ACA), to improve antibacterial activity, broaden the spectrum, and enhance pharmacokinetic properties. researchgate.net

The two primary sites for modification on the cephalosporin nucleus are the 7-amino group and the side chain at the 3-position. nih.gov

7-Amino Group: Acylation of the 7-amino group with various side chains is a key strategy to modulate the antibacterial spectrum and potency. nih.gov In the case of this compound, the 7-amino group is acylated with a 2-thienylacetyl group, a modification also seen in the early cephalosporin, cephalothin (B1668815).

3-Position Side Chain: The substituent at the 3-position significantly influences the compound's pharmacokinetic properties and stability to beta-lactamases. nih.gov this compound features a dimethyldithiocarbamate (B2753861) (DMDT) group at this position.

Table 3: Structural Features of this compound

Position Substituent Group
7-Amino Group 2-Thienylacetamido

A widely employed strategy to enhance the efficacy of cephalosporins is the introduction of heterocyclic and quaternary ammonium (B1175870) groups at the C3 position. researchgate.netnih.gov These modifications can confer several advantages:

Improved Antibacterial Activity: Certain heterocyclic groups can enhance the intrinsic activity against specific pathogens. nih.gov

Enhanced Beta-Lactamase Stability: The presence of a quaternary ammonium group can improve stability against hydrolysis by beta-lactamase enzymes. nih.govresearchgate.net

Improved Cell Penetration: Positively charged quaternary ammonium groups can facilitate the penetration of the antibiotic across the outer membrane of Gram-negative bacteria. researchgate.net

Table 4: Examples of C3-Position Modifications and Their Effects

C3-Substituent Type Example Group Intended Effect
Heterocyclic Group Pyridinium Enhanced antibacterial activity and serves as a good leaving group.
Quaternary Ammonium Aminopyrazolium Improved penetration into Gram-negative bacteria and increased stability to beta-lactamases. documentsdelivered.com

Influence of Lipophilicity and Alkalinity on Antimicrobial Spectrum

The antimicrobial efficacy and spectrum of cephalosporin analogues are significantly modulated by their physicochemical properties, particularly lipophilicity. A direct relationship exists between the lipophilic character of a cephalosporin molecule and its biological activity against different types of bacteria, which is largely attributed to the distinct compositions of bacterial cell walls. epa.gov

Gram-negative bacteria, such as Escherichia coli, possess a high lipid content in their cell walls. This lipid-rich barrier can trap highly lipophilic molecules, preventing them from reaching their target site of action, the penicillin-binding proteins (PBPs). Consequently, more hydrophilic (less lipophilic) cephalosporins are generally more effective against Gram-negative organisms as they can more readily traverse this outer membrane. epa.gov Conversely, Gram-positive bacteria, like Staphylococcus aureus, have a cell wall with a much lower lipid content. This allows more lipophilic compounds to penetrate effectively, resulting in higher activity for these derivatives against Gram-positive strains. epa.gov

Research employing methods like salting-out thin-layer chromatography (SOTLC) has been used to determine the lipophilicity of various cephalosporins, represented by RM0 values. nih.gov These studies establish a quantitative structure-retention relationship (QSRR) and a quantitative structure-activity relationship (QSAR), linking the chromatographic parameters to the compound's log P and, subsequently, its minimum inhibitory concentration (MIC). nih.gov The general principle suggests that compounds with intermediate lipophilicity may exhibit a broader spectrum of antibacterial activity, being moderately effective against both Gram-positive and Gram-negative bacteria. epa.gov The fine-tuning of this lipophilic/hydrophilic balance is a critical determinant for permeability through bacterial membranes and for achieving potent, broad-spectrum antibacterial action. mdpi.com

Table 1: Influence of Lipophilicity on Cephalosporin Activity

Bacterial Type Cell Wall Lipid Content Optimal Cephalosporin Character Rationale for Activity
Gram-Negative (e.g., E. coli) High Hydrophilic Able to cross the lipid-rich outer membrane to reach the site of action. epa.gov
Gram-Positive (e.g., S. aureus) Low Lipophilic Can readily penetrate the cell wall with low lipid content. epa.gov
Broad Spectrum N/A Intermediate Possesses a balance of properties to be effective against both types. epa.gov

Incorporation of Cyclic Disulfide Moieties for Enhanced Activity

A modern strategy to enhance the antimicrobial potency of cephalosporins involves the incorporation of cyclic disulfide moieties into their structure. acs.orgnih.gov This chemical modification has been shown to be an effective method for improving the activity of the parent drug, particularly against challenging Gram-negative strains. nih.govuzh.ch The inclusion of these disulfide-containing groups may facilitate the antibiotic's ability to overcome the bacterial outer membrane or introduce an additional mechanism of action. uzh.ch

In one line of research, derivatives were synthesized incorporating asparagusic acid, a naturally occurring cyclic disulfide. The resulting compounds demonstrated significantly improved activity against E. coli when compared to their non-disulfide carbon analogues. uzh.ch Furthermore, these modified cephalosporins showed a notable capacity to reduce biofilm formation by both Staphylococcus aureus and Pseudomonas aeruginosa. acs.orguzh.ch The success of this approach suggests that incorporating cyclic disulfides is a viable strategy for augmenting antibiotic performance in the face of increasing microbial resistance. acs.orgnih.gov

Laboratory Synthesis of this compound and its Structural Congeners

The laboratory synthesis of novel cephalosporin analogues is a cornerstone of efforts to combat bacterial resistance. These synthetic routes often begin with established cephalosporin precursors and involve targeted chemical modifications, particularly at the C-3 position of the dihydrothiazine ring, to modulate the compound's biological activity. uzh.chrsc.org

Derivatization from Cephalothin and Other Precursors

Cephalothin, a first-generation cephalosporin, serves as a valuable starting material for the synthesis of new derivatives. uzh.chjetir.org A common synthetic pathway involves modifying the substituent at the C-3 position. For instance, the synthesis of cephalosporin derivatives containing a thiophene (B33073) side chain can begin with Cephalothin (designated as compound 3 in some studies). uzh.ch

The general procedure involves treating Cephalothin with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), followed by the addition of trimethylsilyl (B98337) iodide (TMSI). This activates the C-3 position. Subsequently, various pyridine (B92270) derivatives dissolved in a solvent such as dimethylformamide (DMF) are added to displace the existing group and form the desired new analogues. uzh.ch Other key precursors for semi-synthetic cephalosporins include 7-aminocephalosporanic acid (7-ACA), which can be acylated at the 7-amino group after modifications at the C-3 position have been made. jetir.orgnih.gov

Specific Chemical Reactions and Conditions for 3-Position Functionalization

The functionalization of the C-3 position is crucial for tuning the properties of cephalosporins. rsc.org A variety of chemical reactions have been developed to achieve this modification.

One established method is the nucleophilic displacement of the acetoxy group from the 3'-position of cephalosporanic acids. nih.gov Reactions with thiols in anhydrous organic solvents under acidic conditions can produce 3-thiomethyl-substituted compounds in high yield, avoiding the lactone formation that complicates reactions in aqueous solutions at lower pH. The kinetics of this reaction suggest an SN1 mechanism, where protonation of the departing acetoxy group is a critical step. nih.gov

More recently, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-3 functionalization, allowing for the creation of sp2–sp2 bonds at this position. rsc.orgrsc.org The Suzuki-Miyaura coupling, in particular, offers a versatile and safer alternative to Stille coupling, which requires toxic tin-based reagents. rsc.org This methodology has been successfully applied to the cephalosporin core, demonstrating a broad tolerance for various functional groups. rsc.org Typical reaction conditions involve a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3), and a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (B95107) (THF), often under reflux. rsc.org

Table 2: Example Conditions for Suzuki-Miyaura Coupling at Cephalosporin C-3 Position

Component Example Reagent/Condition Purpose Reference
Cephalosporin Precursor C-3 triflate or vinyl derivative Substrate rsc.org
Boron Reagent Various boronic acids Introduction of new substituent rsc.orgrsc.org
Catalyst Palladium(II) acetate (Pd(OAc)2) Catalyzes the cross-coupling reaction rsc.org
Ligand Triphenylphosphine (PPh3) Stabilizes the palladium catalyst rsc.org
Base Potassium Carbonate (K2CO3) Activates the boronic acid rsc.org
Solvent Tetrahydrofuran (THF) Reaction medium rsc.org
Temperature Reflux To drive the reaction to completion rsc.org

Q & A

Q. How should conflicting data on this compound’s stability under varying pH conditions be addressed in formulation studies?

  • Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines) across pH ranges (1.5–8.0) using HPLC to quantify degradation products. Use Arrhenius plots to predict shelf-life. Reconcile discrepancies by controlling for excipient interactions (e.g., buffer systems) in experimental design .

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